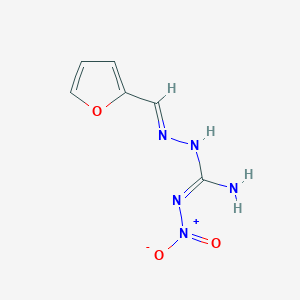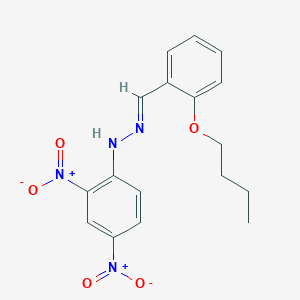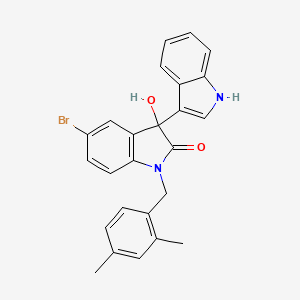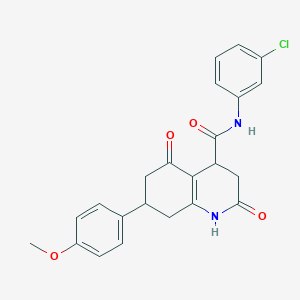![molecular formula C19H19ClN4O5 B11565102 2-(3-chlorophenoxy)-N'-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11565102.png)
2-(3-chlorophenoxy)-N'-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a morpholinyl group, and a nitrophenyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to form 3-chlorophenoxyacetohydrazide. The final step involves the condensation of 3-chlorophenoxyacetohydrazide with 2-(morpholin-4-yl)-5-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share a similar phenoxy structure but differ in their functional groups and biological activities.
1-(Morpholin-4-yl)propane-1,2-dione derivatives: These compounds contain a morpholinyl group and are studied for their antioxidant properties.
Uniqueness
2-(3-chlorophenoxy)-N’-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C19H19ClN4O5 |
|---|---|
分子量 |
418.8 g/mol |
IUPAC名 |
2-(3-chlorophenoxy)-N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN4O5/c20-15-2-1-3-17(11-15)29-13-19(25)22-21-12-14-10-16(24(26)27)4-5-18(14)23-6-8-28-9-7-23/h1-5,10-12H,6-9,13H2,(H,22,25)/b21-12+ |
InChIキー |
FQXUJQNSBVKBKQ-CIAFOILYSA-N |
異性体SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC(=CC=C3)Cl |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11565020.png)
![N-(furan-2-ylmethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565021.png)
![N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)furan-2-carboxamide (non-preferred name)](/img/structure/B11565029.png)
![(3E)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11565037.png)


![N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide](/img/structure/B11565048.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3-methoxyphenyl)butanamide](/img/structure/B11565050.png)

![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11565074.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565084.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11565085.png)
